molecular formula C18H36O9S B610656 S-acetyl-PEG8-alcohol CAS No. 1334177-81-9

S-acetyl-PEG8-alcohol

Cat. No. B610656
CAS RN: 1334177-81-9
M. Wt: 428.54
InChI Key: PGTIAXGQNCASCI-UHFFFAOYSA-N
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Description

S-acetyl-PEG8-alcohol is a PEG linker containing a sulfur acetyl group and an alcohol group . The sulfur acetyl can be deprotected to generate thiol groups . The alcohol group can react to further derivatize the compound . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .


Molecular Structure Analysis

The molecular formula of this compound is C18H36O9S . The IUPAC name is S - [2- [2- [2- [2- [2- [2- [2- (2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate . The canonical SMILES is CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCO .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 428.5 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 10 . It has a rotatable bond count of 24 . The exact mass is 428.20800390 g/mol . The topological polar surface area is 127 Ų . The heavy atom count is 28 .

Scientific Research Applications

Thermoresponsive Polymer Scaffolds

  • Application : S-acetyl-PEG8-alcohol derivatives, like Poly(vinyl alcohol) (PVA), can be used to create thermoresponsive polymers. These polymers have potential in controlled drug delivery due to their reversible solubility behavior, which is sensitive to temperature changes. This makes them adaptable as biomaterials for various biomedical applications (Congdon, Shaw, & Gibson, 2015).

Drug Delivery Systems

  • Application : Modified this compound compounds can be used to create nanoparticles that serve as effective drug carriers. These nanoparticles demonstrate high drug loading content and enhanced anticancer efficacy, which is crucial in developing new drug delivery systems with clinical potential (Pang, Wu, Liao, Gu, & Zhang, 2017).

Biocompatible Crosslinked Polymers

Anaerobic Degradation in Marine Sediments

Hemocompatibility of Nanoparticles

  • Application : this compound-based nanoparticles can be tailored to ensure compatibility with blood, important for systemic administration in medical treatments. Such nanoparticles do not cause red blood cell lysis and inhibit platelet activation and aggregation, indicating potential blood compatibility at clinically relevant doses (Koziara, Oh, Akers, Ferraris, & Mumper, 2005).

Environmental Monitoring

  • Application : this compound compounds are key in monitoring environmental pollutants. Methods like the indirect tensammetric method can detect poly(ethylene glycol)s in environmental samples, aiding in the control of aquatic environments (Szymaǹski & Lukaszewski, 1996).

Magnetic Nanocatalyst for Acetylation

  • Application : The use of this compound-based nanoparticles as catalysts for the acetylation of amines and alcohols showcases their potential in chemical synthesis. Their efficiency and reusability under sonication in solvent-free conditions make them attractive for various synthetic applications (Veisi, Nikseresht, Rostami, & Hemmati, 2019).

Nitric Oxide Donors for Circulation Disorders

  • Application : this compound derivatives can be used in developing novel macromolecular nitric oxide donors. These compounds, such as PEG-conjugated serum albumin, are effective in prolonged delivery of nitric oxide in the blood circulation, which is beneficial for treating circulation disorders (Katsumi, Nishikawa, Yamashita, & Hashida, 2005).

Mechanism of Action

Target of Action

S-Acetyl-PEG8-OH, also known as Ac-s-oeg-oh, AcS-PEG8-OH, or S-acetyl-PEG8-alcohol, is a PEG-based PROTAC linker . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs . These target proteins vary depending on the specific PROTAC molecule being synthesized .

Mode of Action

S-Acetyl-PEG8-OH acts as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The role of S-Acetyl-PEG8-OH is to connect these two ligands, enabling the formation of the PROTAC molecule .

Biochemical Pathways

The key biochemical pathway involved in the action of S-Acetyl-PEG8-OH is the ubiquitin-proteasome system . PROTACs, which are synthesized using S-Acetyl-PEG8-OH, exploit this intracellular system to selectively degrade target proteins . The degradation of these proteins can then influence various downstream cellular processes, depending on the specific function of the degraded protein .

Result of Action

The primary result of the action of S-Acetyl-PEG8-OH is the selective degradation of target proteins . By acting as a linker in PROTACs, it enables the recruitment of an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein . This can have various molecular and cellular effects, depending on the role of the degraded protein.

properties

IUPAC Name

S-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O9S/c1-18(20)28-17-16-27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-22-5-4-21-3-2-19/h19H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTIAXGQNCASCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138762
Record name Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1334177-81-9
Record name Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334177-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanethioic acid, S-(23-hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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